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Compound of Interest |

Compound Name: Chrysosplenol C
CAS No.: 23370-16-3
Cat. No.: B1196787
- 7

Executive Summary

Chrysosplenol C (3,3',7-trimethoxy-4',5,6-trihydroxyflavone) is a rare, polymethoxylated
flavonoid exhibiting potent biological activity, most notably as a positive inotropic agent via
selective cardiac myosin ATPase activation and as a cytotoxic agent against specific cancer
lines. Unlike glycosylated flavonoids, its lipophilic polymethoxylated nature dictates a specific
isolation logic distinct from polar extraction workflows. This guide details the botanical
reservoirs, extraction thermodynamics, and purification protocols required to isolate high-purity
Chrysosplenol C for drug development.

Chemical Profile & Properties

Understanding the physicochemical nature of Chrysosplenol C is the prerequisite for
designing an effective isolation strategy.
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Property Specification
5,6-dihydroxy-2-(4-hydroxy-3-
IUPAC Name Y y-2-{ y. y
methoxyphenyl)-3,7-dimethoxychromen-4-one
Common Name Chrysosplenol C
Chemical Formula C18H160s
Molecular Weight 360.32 g/mol
Class Flavonol (Polymethoxylated)
) Moderate-Low (Lipophilic due to 3x OMe
Polarity
groups)
N Soluble in CHCIs, Acetone, MeOH; Poorly
Solubility ]
soluble in Hexane, H20
Key Structural Features 5-OH (chelated), 6-OH, 4'-OH; 3,7,3'-OMe

Botanical Reservoirs (Natural Sources)

While found in trace amounts across the Asteraceae and Saxifragaceae families, commercially
viable isolation requires sourcing from species with high specific accumulation.

Primary Sources

e Genus Miliusa (Annonaceae)
o Species:[1][2][3]Miliusa balansae, Miliusa velutina.

o Relevance: High abundance in leaf and stem bark. M. balansae is the primary source for
cardiac-active isolates.

e Genus Pterocaulon (Asteraceae)[3]
o Species:[1][2][3]Pterocaulon redolens (syn.[4] P. sphacelatum).[4]

o Relevance: Aerial parts contain Chrysosplenol C alongside coumarins.
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e Genus Chrysosplenium (Saxifragaceae)
o Species:[1][2][3]Chrysosplenium grayanum.[5][6]

o Relevance: The namesake genus; historically significant but often lower yield compared to
Miliusa.

o Genus Artemisia (Asteraceae)
o Species:[1][2][3]Artemisia annua.[7][4]

o Relevance: Contains Chrysosplenol C as a minor constituent in the polymethoxylated
flavonoid fraction.

Isolation & Purification Architecture

Core Directive: The isolation logic relies on the molecule's intermediate polarity. It is too
lipophilic for water/butanol partitioning but too polar for hexane. Therefore, Chloroform (CHCIs)
or Dichloromethane (DCM) fractions are the critical target zones.

Phase 1: Extraction & Partitioning (The "Target Zone"
Strategy)

o Step 1: Crude Extraction. Macerate air-dried, powdered plant material (Leaves/Stem Bark) in
95% Methanol (MeOH) or Ethanol (EtOH) at room temperature for 48-72 hours.

o Why: Alcohols extract the full spectrum of phenolics.

o Step 2: Defatting. Concentrate the crude extract and suspend in water. Partition with n-
Hexane.

o Why: Removes chlorophyll, waxes, and non-polar lipids. Discard the Hexane layer.

o Step 3: Target Enrichment (CRITICAL). Partition the aqueous residue with Chloroform
(CHCI5) or Dichloromethane (DCM).

o Why: Chrysosplenol C, being polymethoxylated, preferentially partitions into the
chlorinated solvent. Glycosides remain in the aqueous/butanol phase.
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o Result: The CHCIs fraction is the active pool.

Phase 2: Chromatographic Fractionation
» Stationary Phase: Silica Gel 60 (0.063—0.200 mm).

e Mobile Phase Gradient: n-Hexane : Ethyl Acetate (Hex:EtOAc) OR Chloroform : Methanol
(CHCI3:MeOH).

e Gradient Logic:
o Start 100% Non-polar (Hexane or CHCIs).
o Increase Polarity (e.g., CHCIl3:MeOH 99:1 - 95:5 - 90:10).

o Elution Window: Chrysosplenol C typically elutes in the mid-polarity window (e.g.,
CHCI3:MeOH 95:5 to 90:10).

Phase 3: Final Purification
e Method A: Sephadex LH-20.

o Eluent: 100% MeOH or CHCIs:MeOH (1:1).

o Mechanism:[1] Separates based on molecular size and adsorption. Removes chlorophyll
residues and polymeric tannins.

¢ Method B: Reversed-Phase HPLC (RP-HPLC).
o Column: C18 (Octadecylsilane).
o Solvent System: MeOH:H20 or MeCN:Hz0 (Isocratic ~60-70% organic modifier).

o Detection: UV at 254 nm and 350 nm (Flavonol Band I).

Workflow Diagram (DOT)
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Caption: Step-by-step isolation workflow highlighting the critical chloroform partitioning step for
polymethoxylated flavonoids.

Structural Elucidation & Validation

To ensure the isolate is Chrysosplenol C and not a structural isomer (e.g., Chrysosplenol D),
validation via NMR is mandatory.

Representative Spectral Characteristics
Solvent: DMSO-des or CDCl3

1H-NMR (Proton) Validation

o Chelated Hydroxyl (5-OH): A sharp singlet downfield at  ~12.5 - 12.9 ppm. Disappearance
of this signal indicates degradation or incorrect isolation.

e A-Ring Proton (H-8): A singlet at & ~6.50 - 6.90 ppm. (Note: C-6 is substituted with -OH, so
only H-8 remains on the A-ring).

e B-Ring Protons (ABX System):
o H-2": Doublet (d,J=2.0Hz)atd ~7.5-7.7 ppm.
o H-6'": Doublet of doublets (dd, J = 8.5, 2.0 Hz) at 6 ~7.6 - 7.8 ppm.
o H-5" Doublet (d,J=85Hz)atd ~6.9-7.1 ppm.
o Methoxy Groups (3x OMe): Three distinct singlets in the & 3.70 - 3.95 ppm range.
o 3-OMe
o 7-OMe

o 3-OMe[6][4]

13C-NMR (Carbon) Validation
e Carbonyl (C-4):0 ~178 ppm.
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e Oxygenated Aromatic Carbons:
o C-3, C-5, C-7, C-3', C-4" will appear between 6 135 - 165 ppm.
o C-6 (Hydroxylated):d ~129-130 ppm (Distinctive for 6-hydroxyflavonoids).

o Methoxy Carbons: Three signals at & ~55 - 61 ppm.

Mass Spectrometry (MS)

o ESI-MS (Positive Mode):m/z 361 [M+H]*.

o Fragmentation: Retro-Diels-Alder (RDA) cleavage typically yields characteristic fragments for
the A and B rings, confirming the distribution of methoxy/hydroxy groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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